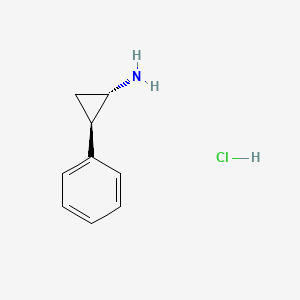

(1S,2R)-Tranylcypromine hydrochloride

Description

Properties

IUPAC Name |

(1S,2R)-2-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFMSTTZXJOTM-RJUBDTSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1986-47-6, 4548-34-9 | |

| Record name | Tranylcypromine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tranylcypromine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANYLCYPROMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H4CZX4FYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(1S,2R)-Tranylcypromine hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (1S,2R)-Tranylcypromine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranylcypromine (B92988) is a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) utilized in the clinical management of major depressive disorder, atypical depression, and anxiety disorders.[1][2] Structurally classified as a substituted phenethylamine (B48288) and an analog of amphetamine, tranylcypromine exists as a racemic mixture of two enantiomers: (1R,2S)-(+)-tranylcypromine and (1S,2R)-(-)-tranylcypromine.[1][3] This technical guide provides a detailed examination of the mechanism of action of the (1S,2R) enantiomer of tranylcypromine hydrochloride, focusing on its core molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization. This document synthesizes quantitative data, outlines experimental protocols, and employs visualizations to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Monoamine Oxidase Inhibition

The primary therapeutic effect of tranylcypromine is derived from its potent inhibition of monoamine oxidase (MAO) enzymes.[3][4] MAOs are mitochondrial-bound enzymes crucial for the degradation of monoamine neurotransmitters.[5][6]

MAO Isoforms and Function

There are two primary isoforms of MAO:

-

MAO-A: Primarily metabolizes serotonin (B10506) and norepinephrine (B1679862). It is the main target for antidepressant MAOIs.[2][7]

-

MAO-B: Primarily metabolizes phenethylamine. Dopamine (B1211576) is a substrate for both isoforms.[2][7]

Irreversible and Non-Selective Inhibition

Tranylcypromine acts as a non-selective inhibitor, targeting both MAO-A and MAO-B irreversibly.[1][4] The inhibition is achieved through the formation of a covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, rendering the enzyme inactive.[4] This irreversible action results in a prolonged pharmacodynamic effect, lasting for days to weeks, despite the drug's relatively short pharmacokinetic half-life of about 2 hours.[1][8]

The inhibition of MAO-A and MAO-B leads to a significant increase in the synaptic availability of key neurotransmitters, including:

-

Serotonin (5-HT)

-

Norepinephrine (NE)

-

Dopamine (DA)

Furthermore, it elevates the levels of trace amines such as phenethylamine and tryptamine, although the clinical significance of this is less understood.[1][4] This augmentation of monoaminergic neurotransmission is believed to be the principal mechanism behind its antidepressant and anxiolytic effects.[6][9]

Enantiomer-Specific Pharmacodynamics

While racemic tranylcypromine is used clinically, the individual enantiomers exhibit distinct pharmacological profiles. The (1S,2R)-(-) enantiomer, the focus of this guide, possesses a unique activity spectrum compared to its (1R,2S)-(+) counterpart.

-

MAO Inhibition: The (+)-enantiomer is reported to be a more potent inhibitor of monoamine oxidase.[10]

-

Monoamine Reuptake Inhibition: The (1S,2R)-(-)-enantiomer is a more potent inhibitor of catecholamine (norepinephrine and dopamine) uptake.[10] Specifically, it shows greater potency than the (+)-enantiomer as an inhibitor of dopamine and norepinephrine transporters (DAT and NET).[10]

This "amphetamine-like" effect of inhibiting catecholamine reuptake, predominantly attributed to the (1S,2R) isomer, contributes to the overall pharmacological profile and may be responsible for some of the stimulant effects of the drug.[2][10]

Secondary and Off-Target Mechanisms

Beyond MAO inhibition, (1S,2R)-tranylcypromine interacts with other molecular targets, which may contribute to its therapeutic efficacy and side-effect profile.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Tranylcypromine is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A or BHC110).[1][11] LSD1 is a histone demethylase that removes methyl groups from lysine (B10760008) residues on histones (specifically H3K4me1/2), leading to transcriptional repression. By inhibiting LSD1, tranylcypromine can alter gene expression, a mechanism that is being actively explored in the context of oncology and epigenetics.[4][12] Tranylcypromine inhibits LSD1 with an IC₅₀ value of less than 2 μM.[1]

Neuroinflammatory Signaling Modulation

Recent studies indicate that tranylcypromine can modulate neuroinflammatory responses. It has been shown to suppress lipopolysaccharide (LPS)- and amyloid-beta (Aβ)-induced neuroinflammation.[13] This effect is mediated, in part, by the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, tranylcypromine was found to inhibit ERK activation downstream of TLR4, leading to reduced production of proinflammatory cytokines like IL-1β and IL-6 in microglial cells.[13]

Quantitative Data Summary

The following tables summarize key quantitative parameters for tranylcypromine.

Table 1: In Vitro Inhibitory Activity

| Target | Parameter | Value | Species/System | Reference |

|---|---|---|---|---|

| MAO-A | IC₅₀ | 2.3 μM | - | [14] |

| MAO-B | IC₅₀ | 0.95 μM | - | [14] |

| LSD1/BHC110 | IC₅₀ | < 2 μM | - | [1] |

| CYP2C19 | Kᵢ | 32 μM | Human cDNA-expressed | [15][16] |

| CYP2C9 | Kᵢ | 56 μM | Human cDNA-expressed | [15][16] |

| CYP2D6 | Kᵢ | 367 μM | Human cDNA-expressed |[15][16] |

Table 2: Pharmacokinetic Parameters (Racemic Tranylcypromine)

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Bioavailability | ~50% | - | [1] |

| Tₘₐₓ | 1-2 hours | Biphasic absorption may occur | [1][2] |

| Elimination Half-life (t½) | ~2 hours | Pharmacodynamic effect is much longer | [1][8] |

| Metabolism | Hepatic (Liver) | Metabolites include 4-hydroxytranylcypromine (B217116) and N-acetyltranylcypromine | [1] |

| Excretion | Primarily Urine | - |[1][2] |

Note on Enantiomer Pharmacokinetics: Studies have shown significant differences in the pharmacokinetics of the two enantiomers. After administration of the racemate, the plasma concentrations and area under the curve (AUC) for (-)-tranylcypromine were substantially greater than those for (+)-tranylcypromine, indicating stereoselective metabolism or distribution.[17]

Key Experimental Protocols

The characterization of (1S,2R)-tranylcypromine's mechanism of action relies on a suite of established in vitro and in vivo assays.

In Vitro MAO Inhibition Assay

This assay quantifies the potency of a compound to inhibit MAO-A or MAO-B activity. A common method is a fluorometric assay measuring hydrogen peroxide (H₂O₂) production.[7]

-

Principle: MAO enzymes produce H₂O₂ as a byproduct of monoamine oxidation. This H₂O₂ reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a fluorescent product (resorufin), which can be quantified.

-

Materials: Recombinant human MAO-A or MAO-B enzyme, specific substrates (e.g., p-tyramine), test compound dilutions, fluorescent probe, HRP, 96-well black microplate, and a fluorescence plate reader.[7][18]

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Pre-incubation: Add MAO enzyme and test compound dilutions to the wells. Pre-incubate for a set time (e.g., 15 minutes at 37°C) to allow for irreversible binding.[7]

-

Reaction Initiation: Add the substrate and detection reagent mixture to all wells.

-

Measurement: Monitor the increase in fluorescence over time at the appropriate excitation/emission wavelengths.

-

Data Analysis: Calculate the rate of reaction for each concentration. Normalize rates to a vehicle control (100% activity) and plot percent inhibition versus log[inhibitor]. Determine the IC₅₀ value using non-linear regression.[18]

-

References

- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 2. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tranylcypromine|MAO Inhibitor for Research [benchchem.com]

- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 6. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. (1R,2S)-Tranylcypromine | C9H11N | CID 19493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. This compound - Immunomart [immunomart.com]

- 13. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]

- 15. Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

(1S,2R)-Tranylcypromine Hydrochloride as a Nonselective MAO Inhibitor: A Technical Guide

Introduction

Tranylcypromine (B92988) is a monoamine oxidase (MAO) inhibitor, structurally classified as a phenylcyclopropylamine, that has been utilized in the clinical treatment of mood and anxiety disorders.[1] It exists as a racemic mixture of (1R,2S)-(+)-tranylcypromine and (1S,2R)-(−)-tranylcypromine. This guide focuses on the (1S,2R)-hydrochloride salt, detailing its function as a nonselective, irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B.[1][2] By inhibiting these enzymes, tranylcypromine increases the availability of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576), which is central to its therapeutic effects.[][4]

Quantitative Inhibitory Profile

The potency of (1S,2R)-Tranylcypromine hydrochloride as an inhibitor for both MAO-A and MAO-B has been quantified through in vitro assays, determining its half-maximal inhibitory concentration (IC50). These values demonstrate its non-selective nature.

Table 1: In Vitro Inhibitory Activity of (1S,2R)-Tranylcypromine

| Target Enzyme | IC50 (μM) | Biological Context |

| MAO-A | 2.3 | Recombinant Human Enzyme |

| MAO-B | 0.95 | Recombinant Human Enzyme |

(Data sourced from Abcam product datasheet for Tranylcypromine, CAS 13492-01-8)[2]

Experimental Protocols

Characterizing the inhibitory activity of compounds like (1S,2R)-Tranylcypromine requires precise and reproducible experimental methods. Below is a detailed protocol for a common in vitro assay used to determine MAO inhibition.

In Vitro MAO-Glo™ Assay for IC50 Determination

This protocol is adapted from standard fluorimetric methods for measuring MAO activity.[5] The assay quantifies the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by MAO.[5]

Objective: To determine the IC50 value of this compound against recombinant human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound

-

MAO substrate (e.g., p-Tyramine, a substrate for both isoforms)[5]

-

Assay Buffer (e.g., pH 7.4)[5]

-

Detection reagents: Horseradish Peroxidase (HRP) and a fluorimetric probe (e.g., Dye Reagent that reacts with H₂O₂)[5]

-

Positive controls: Clorgyline (MAO-A specific inhibitor), Selegiline or Pargyline (MAO-B specific inhibitors)[5][6]

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in ultrapure water or an appropriate buffer.

-

Create a serial dilution of the inhibitor to cover a wide concentration range (e.g., from 0.01 µM to 100 µM).

-

Dilute MAO-A and MAO-B enzymes to their optimal working concentration in Assay Buffer. Keep on ice.

-

-

Assay Plate Setup:

-

In a 96-well plate, add 45 µL of diluted enzyme (MAO-A or MAO-B) to designated wells.

-

Add 5 µL of each inhibitor dilution to the sample wells.

-

For control wells, add 5 µL of Assay Buffer (for 100% activity control) or 5 µL of a known specific inhibitor (positive control).[5]

-

-

Inhibitor Pre-incubation:

-

Mix the plate gently on a horizontal shaker.

-

Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.[7]

-

-

Enzymatic Reaction:

-

Prepare a Working Reagent solution containing the MAO substrate (p-Tyramine), HRP, and the Dye Reagent in Assay Buffer.

-

Add 50 µL of the Working Reagent to all wells to initiate the reaction.

-

-

Signal Detection:

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme) from all readings.

-

Calculate the percentage of MAO activity for each inhibitor concentration relative to the 100% activity control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

-

Visualized Pathways and Workflows

Signaling Pathway: MAO Inhibition and Neurotransmitter Regulation

Monoamine oxidases are mitochondrial-bound enzymes that are crucial for degrading monoamine neurotransmitters, thereby terminating their signal.[8][9] Inhibition of MAO-A and MAO-B by tranylcypromine prevents this degradation, leading to an accumulation of neurotransmitters like serotonin, norepinephrine, and dopamine in the presynaptic neuron and an subsequent increase in their availability in the synaptic cleft.[4][9]

Caption: Mechanism of MAO inhibition by (1S,2R)-Tranylcypromine.

Experimental Workflow: In Vitro IC50 Determination

The process of determining the IC50 value for an MAO inhibitor follows a structured workflow, from initial preparation of reagents to the final data analysis and interpretation.

Caption: Standard workflow for determining MAO inhibitor IC50 values.

References

- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 2. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]

- 4. Tranylcypromine|MAO Inhibitor for Research [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. psychscenehub.com [psychscenehub.com]

(1S,2R)-Tranylcypromine Hydrochloride and LSD1 Inhibition in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical epigenetic regulator in the landscape of oncology.[1] As the first identified histone demethylase, LSD1 plays a pivotal role in tumorigenesis and cancer progression by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[2] Its overexpression is a common feature in a wide array of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast, gastric, and prostate cancers, where it contributes to blocking cellular differentiation and promoting proliferation, migration, and invasion.[3][4] Consequently, LSD1 has become a compelling therapeutic target for anticancer drug discovery.[5]

Tranylcypromine (B92988) (TCP), a monoamine oxidase (MAO) inhibitor, was one of the first compounds identified to also inhibit LSD1.[6] This discovery paved the way for the exploration of TCP and its derivatives as potential anticancer agents.[2] Specifically, the (1S,2R)-enantiomer of tranylcypromine has been a focus of research due to its activity against LSD1. This technical guide provides an in-depth overview of (1S,2R)-Tranylcypromine hydrochloride's role as an LSD1 inhibitor in cancer, consolidating key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Quantitative Data: Inhibitory Activity of Tranylcypromine and Derivatives

The following tables summarize the inhibitory concentrations (IC50) and other relevant quantitative data for tranylcypromine and its derivatives against LSD1 and related enzymes. This data is crucial for comparing the potency and selectivity of these compounds.

Table 1: In Vitro Inhibitory Activity of Tranylcypromine and Other LSD1 Inhibitors

| Compound | Target | IC50 | Assay Type | Cell Line/System | Reference |

| (±)-Tranylcypromine | LSD1 | < 2 µM | Biochemical Assay | Recombinant Human LSD1 | [7] |

| (±)-Tranylcypromine | LSD1 | 22.3 µM | Cell-free assay | Not Applicable | [8] |

| (±)-Tranylcypromine | MAO-A | 11.5 µM | Cell-free assay | Not Applicable | [8] |

| (±)-Tranylcypromine | MAO-B | 7 µM | Cell-free assay | Not Applicable | [8] |

| ORY-1001 (Iadademstat) | LSD1 | 18 nM | Biochemical Assay | Not Specified | [9] |

| GSK2879552 | LSD1 | Not Specified | Not Specified | Not Specified | [2] |

| INCB059872 | LSD1 | Not Specified | Not Specified | Not Specified | [10] |

| IMG-7289 (Bomedemstat) | LSD1 | 56.8 nM | Biochemical Assay | Not Specified | [9] |

Table 2: Cellular Activity of Tranylcypromine and Derivatives

| Compound | Cell Line | Effect | Concentration | Reference |

| (±)-Tranylcypromine | Breast Cancer Cell Lines | Antiproliferative | Not Specified | |

| (±)-Tranylcypromine | LNCaP-LN3 (Prostate Cancer) | No inhibition of proliferation | Not Specified | [11] |

| MC2584 (TCP Derivative) | Murine APL blasts | Inhibition of colony formation | 0.25 µM | [6][12] |

| TCP and ML385 (NRF2 inhibitor) | Cancer Cells | Synergistic reduction in proliferation | Not Specified | [13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of LSD1 inhibitors like this compound.

LSD1 Enzymatic Inhibition Assay (Peroxidase-Coupled)

This assay quantitatively measures the enzymatic activity of LSD1 and the potency of inhibitors by detecting the hydrogen peroxide (H2O2) produced during the demethylation reaction.

-

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated H3K4 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

96-well black plates

-

Test compounds (e.g., Tranylcypromine hydrochloride)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, pre-incubate the LSD1 enzyme with the test compounds for 15 minutes on ice.[15]

-

Initiate the enzymatic reaction by adding the H3K4 peptide substrate.[15]

-

Add HRP and Amplex Red to the reaction mixture.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Calculate the percent inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blotting for Histone Methylation Marks

This protocol is used to assess the in-cell activity of LSD1 inhibitors by measuring the levels of H3K4me2, a direct substrate of LSD1.

-

Materials:

-

Cancer cell line of interest

-

LSD1 inhibitor (e.g., Tranylcypromine hydrochloride)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me2, anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

-

Procedure:

-

Treat cells with varying concentrations of the LSD1 inhibitor for a specified time (e.g., 24-48 hours).[16]

-

Harvest and lyse the cells.

-

Determine the protein concentration of the lysates using the BCA assay.[17]

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.[18]

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[17]

-

Block the membrane for 1 hour at room temperature.[16]

-

Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.[16][18]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.[17]

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody to normalize for protein loading.[17]

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of an LSD1 inhibitor on the proliferation and viability of cancer cells by measuring ATP levels.[18]

-

Materials:

-

Cancer cell line (e.g., THP-1 for AML)

-

Complete cell culture medium

-

LSD1 inhibitor

-

96-well clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.[18]

-

Allow cells to attach overnight (for adherent cells).

-

Add serial dilutions of the LSD1 inhibitor to the wells. Include a vehicle control (e.g., DMSO).[18]

-

Incubate the plate for 72 hours at 37°C and 5% CO2.[18]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[18]

-

Add 100 µL of CellTiter-Glo® reagent to each well.[18]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 or EC50 value.

-

Signaling Pathways and Mechanisms of Action

LSD1's role in cancer is multifaceted, involving the regulation of various signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate key mechanisms of LSD1 action and the impact of its inhibition.

Caption: General mechanism of LSD1-mediated gene regulation and its inhibition.

Caption: LSD1's involvement in key cancer-related signaling pathways.

Caption: A typical experimental workflow for evaluating LSD1 inhibitors.

LSD1's oncogenic functions are mediated through its interaction with various cellular pathways.[19] For instance, LSD1 can activate the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and metastasis.[19] It also impacts the PI3K/AKT pathway, another key regulator of cell growth and survival.[19] Furthermore, LSD1 can repress the activity of the tumor suppressor p53, thereby promoting cancer cell survival.[4][20] By inhibiting LSD1, compounds like this compound can reactivate tumor suppressor genes and inhibit oncogenic pathways, leading to anticancer effects.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of LSD1 inhibitors with therapeutic potential in oncology. The irreversible nature of their binding to the FAD cofactor of LSD1 offers a potent mechanism for sustained enzyme inhibition.[10] The data and protocols presented in this guide provide a framework for the continued investigation and development of these compounds.

Future research should focus on enhancing the selectivity of tranylcypromine-based inhibitors for LSD1 over other monoamine oxidases to minimize off-target effects. Combination therapies, such as the synergistic effects observed with NRF2 inhibitors, also present a promising avenue for overcoming drug resistance and improving therapeutic outcomes.[13] As our understanding of the complex roles of LSD1 in cancer deepens, the targeted inhibition of this enzyme with compounds like this compound will likely become an increasingly important strategy in the fight against cancer.

References

- 1. news-medical.net [news-medical.net]

- 2. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment | MDPI [mdpi.com]

- 5. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Synergistic Effects of Tranylcypromine and NRF2 Inhibitor: A Repurposing Strategy for Effective Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Chemical and physical properties of (1S,2R)-Tranylcypromine hydrochloride

An In-depth Technical Guide on the Chemical and Physical Properties of (1S,2R)-Tranylcypromine Hydrochloride

Introduction

This compound is one of the stereoisomers of tranylcypromine (B92988), a well-known monoamine oxidase (MAO) inhibitor. As a research chemical, a thorough understanding of its chemical and physical properties is paramount for its correct handling, characterization, and application in experimental settings. This guide provides a comprehensive overview of the key chemical and physical characteristics of this compound, along with its pharmacological context and relevant experimental considerations.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its identification, purification, and formulation.

| Property | Value |

| Molecular Formula | C₉H₁₂ClN |

| Molecular Weight | 169.65 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 164-166 °C |

| Solubility | Soluble in water and methanol. |

| Stereochemistry | The (1S,2R) configuration refers to the specific three-dimensional arrangement of the atoms at the chiral centers of the cyclopropane (B1198618) ring. |

| InChI Key | InChI=1S/C9H11N.ClH/c10-9-7-6-8(9)5-4-2-1-3-5;/h1-3,8-9H,4,6-7,10H2;1H/t8-,9+;/m1./s1 |

| Canonical SMILES | C1C(C1C2=CC=CC=C2)N.Cl |

Pharmacology and Mechanism of Action

This compound functions primarily as an irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters. By inhibiting MAO-A and MAO-B, it leads to an increase in the synaptic levels of serotonin, norepinephrine, and dopamine. This mechanism is central to its use in studying the roles of these neurotransmitters in various physiological and pathological processes.

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: Mechanism of action of (1S,2R)-Tranylcypromine as a MAO inhibitor.

Experimental Protocols

For researchers working with this compound, standardized experimental protocols are essential for reproducibility.

Preparation of a Standard Solution (10 mM)

-

Weighing: Accurately weigh 1.697 mg of this compound using an analytical balance.

-

Dissolution: Transfer the solid to a 1 mL volumetric flask. Add approximately 0.5 mL of deionized water or desired solvent (e.g., methanol) and vortex until the solid is completely dissolved.

-

Final Volume: Add the solvent to the mark to bring the final volume to 1 mL.

-

Storage: Store the solution at -20°C for short-term use or -80°C for long-term storage.

The general workflow for preparing a standard solution is depicted below.

Caption: Workflow for the preparation of a standard solution.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A typical HPLC method for the analysis of tranylcypromine enantiomers can be adapted for purity assessment.

-

Column: A chiral stationary phase column, such as a Chiralcel OD-H column.

-

Mobile Phase: A mixture of hexane, ethanol, and diethylamine (B46881) (e.g., 80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10 µL.

-

Temperature: 25°C.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

¹H NMR (Proton NMR): Expected signals would include aromatic protons in the phenyl ring, protons on the cyclopropane ring, and the proton of the amine group. The specific chemical shifts and coupling constants are unique to the molecule's structure.

-

¹³C NMR (Carbon-13 NMR): The spectrum would show distinct peaks for the carbon atoms in the phenyl and cyclopropyl (B3062369) groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the free base (C₉H₁₁N) and fragmentation patterns characteristic of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and cyclopropyl groups, and C=C stretching of the aromatic ring.

Handling and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling this compound.

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term stability, storage at -20°C is recommended.

Conclusion

This technical guide provides essential information on the chemical and physical properties, pharmacology, and handling of this compound. The data and protocols presented herein are intended to support researchers and drug development professionals in their work with this important pharmacological tool. Accurate characterization and handling are fundamental to ensuring the reliability and reproducibility of experimental results.

(1S,2R)-Tranylcypromine hydrochloride synthesis and stereoisomers

An In-depth Technical Guide to the Synthesis and Stereoisomers of (1S,2R)-Tranylcypromine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranylcypromine (B92988), a monoamine oxidase inhibitor (MAOI), is a clinically significant antidepressant. It exists as a pair of enantiomers, (+)-(1R,2S)-tranylcypromine and (-)-(1S,2R)-tranylcypromine, which exhibit distinct pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis of the therapeutically important (1S,2R) stereoisomer of tranylcypromine hydrochloride. It details the synthetic pathway starting from racemic trans-2-phenylcyclopropanecarboxylic acid, the crucial step of enantiomeric resolution via diastereomeric salt formation, and the subsequent conversion to the target amine via a rearrangement reaction. Detailed experimental protocols, quantitative data, and logical diagrams are presented to facilitate a thorough understanding for researchers in drug development and organic synthesis.

Introduction to Tranylcypromine and its Stereoisomers

Tranylcypromine, chemically known as 2-phenylcyclopropylamine, is a non-selective, irreversible inhibitor of monoamine oxidase.[1] It is used in the treatment of major depressive disorder, anxiety disorders, and panic disorder.[1] The molecule possesses two stereocenters, leading to the existence of four possible stereoisomers. The trans diastereomer is the pharmacologically active form and is a racemic mixture of (+)-(1R,2S) and (-)-(1S,2R) enantiomers.

The stereoisomers of tranylcypromine display stereoselective effects on monoaminergic neurotransmission.[2] The (+)-enantiomer, also referred to as the d-isomer, primarily influences tryptaminergic neurotransmission.[2] In contrast, the (-)-enantiomer, or l-isomer, predominantly affects catecholaminergic neurotransmission.[2] This differentiation in pharmacological activity underscores the importance of synthesizing enantiomerically pure forms of the drug to optimize therapeutic effects and minimize potential side effects. This guide focuses on the synthesis of the (1S,2R)-enantiomer.

Synthetic Strategy Overview

The synthesis of enantiomerically pure this compound is a multi-step process that begins with the synthesis of the racemic trans-2-phenylcyclopropanecarboxylic acid. The key to obtaining the desired enantiomer lies in the effective resolution of this racemic acid. Once the (1S,2R)-2-phenylcyclopropanecarboxylic acid is isolated, it is converted to the corresponding amine, (1S,2R)-tranylcypromine, which is then salified to its hydrochloride form.

The overall synthetic workflow can be visualized as follows:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of (±)-trans-2-Phenylcyclopropanecarboxylic Acid

The synthesis of the racemic carboxylic acid precursor is a well-established procedure. An improved method involves the isomerization of the initially formed cis/trans mixture of esters to favor the trans isomer, leading to higher yields of the desired intermediate.

Experimental Protocol: (Based on an improved method)[3]

-

Cyclopropanation: Freshly distilled styrene (0.438 M) is heated to 125°C under a nitrogen atmosphere. A mixture of styrene (0.876 M) and ethyl diazoacetate (0.876 M) is added dropwise, maintaining the reaction temperature between 125-140°C.

-

Isomerization: The resulting cis,trans-ethyl-2-phenylcyclopropanecarboxylate is reacted with anhydrous sodium ethoxide to isomerize the cis ester to the trans form, resulting in a product containing not more than about 5% cis ester.

-

Hydrolysis: The enriched trans-ester is hydrolyzed using sodium hydroxide (B78521) in aqueous ethanol (B145695) to yield (±)-trans-2-phenylcyclopropanecarboxylic acid.

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | Styrene, Ethyl diazoacetate | 125-140°C, N₂ | cis,trans-Ethyl 2-phenylcyclopropanecarboxylate | Not specified |

| 2 | cis,trans-Ester | Anhydrous sodium ethoxide | trans-Ethyl 2-phenylcyclopropanecarboxylate | >95% trans |

| 3 | trans-Ester | NaOH, Ethanol/Water, Reflux | (±)-trans-2-Phenylcyclopropanecarboxylic Acid | Not specified |

Table 1: Summary of the synthesis of racemic trans-2-phenylcyclopropanecarboxylic acid.

Resolution of (±)-trans-2-Phenylcyclopropanecarboxylic Acid

The separation of the enantiomers of trans-2-phenylcyclopropanecarboxylic acid is a critical step. This is typically achieved by forming diastereomeric salts with a chiral amine resolving agent. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

General Experimental Protocol for Diastereomeric Salt Resolution: [4][5]

-

Salt Formation: The racemic carboxylic acid is dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture). An equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or another chiral amine) is added. The mixture is heated to ensure complete dissolution.

-

Crystallization: The solution is slowly cooled to allow for the selective crystallization of the less soluble diastereomeric salt. The extent of crystallization can be enhanced by further cooling or the addition of an anti-solvent.

-

Isolation: The crystallized salt is isolated by filtration and washed with a cold solvent.

-

Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid (e.g., HCl) to liberate the enantiomerically enriched carboxylic acid, which can then be extracted.

The choice of resolving agent and solvent system is crucial and often requires empirical optimization to achieve high diastereomeric and enantiomeric excess.

| Parameter | Description |

| Racemic Mixture | (±)-trans-2-Phenylcyclopropanecarboxylic Acid |

| Chiral Resolving Agent | Chiral Amine (e.g., (R)-(+)-α-phenylethylamine) |

| Process | Formation of diastereomeric salts with different solubilities |

| Separation Method | Fractional Crystallization |

| Outcome | Isolation of enantiomerically enriched (1S,2R)-2-Phenylcyclopropanecarboxylic Acid |

Table 2: Parameters for the chiral resolution of trans-2-phenylcyclopropanecarboxylic acid.

Figure 2: Logical workflow for the resolution of racemic trans-2-phenylcyclopropanecarboxylic acid.

Synthesis of this compound

Once the enantiomerically pure (1S,2R)-2-phenylcyclopropanecarboxylic acid is obtained, it is converted to the corresponding amine. A reported method involves a Lossen rearrangement, which is conceptually similar to the Curtius rearrangement and proceeds through an isocyanate intermediate.

Experimental Protocol: (Based on the work of Ezawa et al.)

-

Amidation: The (1S,2R)-2-phenylcyclopropanecarboxylic acid is first converted to a primary amide. This can be achieved by reacting the carboxylic acid with ammonium (B1175870) chloride in the presence of ethyl chloroformate and triethylamine.

-

Lossen Rearrangement: The resulting primary amide is then subjected to a Lossen rearrangement to form (1S,2R)-tranylcypromine.

-

Hydrochloride Salt Formation: The free base of (1S,2R)-tranylcypromine is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate the hydrochloride salt.

| Step | Starting Material | Reagents/Conditions | Product |

| 1 | (1S,2R)-2-Phenylcyclopropanecarboxylic Acid | NH₄Cl, ClCO₂Et, Et₃N | (1S,2R)-2-Phenylcyclopropanecarboxamide |

| 2 | (1S,2R)-2-Phenylcyclopropanecarboxamide | Lossen Rearrangement Conditions | (1S,2R)-Tranylcypromine |

| 3 | (1S,2R)-Tranylcypromine | HCl in Isopropanol | This compound |

Table 3: Synthesis of this compound from the resolved carboxylic acid.

Stereoisomers and their Properties

Tranylcypromine has two chiral centers, leading to four possible stereoisomers. The trans diastereomers are the focus of pharmaceutical development.

| Stereoisomer | Trivial Name | Absolute Configuration | Primary Pharmacological Effect |

| (-)-Tranylcypromine | l-isomer | (1S,2R) | Catecholaminergic Neurotransmission |

| (+)-Tranylcypromine | d-isomer | (1R,2S) | Tryptaminergic Neurotransmission |

Table 4: Properties of Tranylcypromine Enantiomers.[2]

Pharmacokinetic studies have revealed significant differences between the enantiomers. After administration of the racemate, the plasma concentrations and urinary excretion rates of (-)-tranylcypromine are higher than those of (+)-tranylcypromine.

Conclusion

The synthesis of enantiomerically pure this compound is a critical process for the development of stereochemically defined therapeutics. The key steps involve the synthesis of the racemic precursor, efficient chiral resolution via diastereomeric salt crystallization, and subsequent conversion to the target amine. The distinct pharmacological profiles of the tranylcypromine enantiomers highlight the importance of stereoselective synthesis in modern drug development. This guide provides a foundational understanding of the synthetic pathways and experimental considerations for producing this important pharmaceutical agent. Further research into asymmetric synthesis routes could offer more direct and efficient methods for obtaining the desired enantiomer.

References

- 1. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide on the Pharmacodynamics of (1S,2R)-Tranylcypromine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-Tranylcypromine hydrochloride, the levorotatory enantiomer of the racemic drug tranylcypromine (B92988), is a potent pharmacologically active compound. Tranylcypromine has been clinically utilized for its antidepressant effects for decades.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of the (1S,2R) enantiomer, focusing on its molecular targets, mechanism of action, and downstream signaling effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Pharmacodynamic Properties

This compound primarily exerts its effects through the irreversible inhibition of two key enzyme families: Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1).[3][4]

Table 1: Quantitative Inhibitory Activity of Tranylcypromine Enantiomers

| Compound/Enantiomer | Target | IC50 | Ki | Reference(s) |

| Racemic Tranylcypromine | MAO-A | 2.3 µM | 101.9 µM | [6] |

| Racemic Tranylcypromine | MAO-B | 0.95 µM | 16 µM | [6] |

| Racemic Tranylcypromine | LSD1 | 20.7 µM | 242 µM | [6] |

| Tranylcypromine Derivative (11b; S,1S,2R) | LSD1 | 0.032 µM | - | [3] |

| Tranylcypromine Derivative (11d; R,1S,2R) | LSD1 | 0.035 µM | - | [3] |

Note: The IC50 and Ki values can vary depending on the experimental conditions.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay (Kynuramine Substrate)

A common method to determine the inhibitory activity of compounds against MAO-A and MAO-B involves a fluorometric assay using kynuramine (B1673886) as a substrate.[7]

Principle: MAO enzymes catalyze the oxidative deamination of kynuramine, leading to the formation of 4-hydroxyquinoline, a fluorescent product. The rate of fluorescence increase is proportional to MAO activity, and inhibition is measured by a decrease in this rate.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in a potassium phosphate (B84403) buffer (pH 7.4).

-

Prepare a working solution of kynuramine substrate in the same buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the enzyme solution.

-

Add various concentrations of this compound or a vehicle control.

-

Pre-incubate the enzyme and inhibitor to allow for binding.

-

Initiate the reaction by adding the kynuramine substrate.

-

Incubate at 37°C, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~320 nm and ~380 nm, respectively).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

The inhibitory activity against LSD1 can be quantified using an HTRF assay.

Principle: This assay measures the demethylation of a biotinylated histone H3 peptide substrate by LSD1. The product is detected by a specific antibody labeled with a fluorescent donor, and the biotinylated peptide is captured by streptavidin labeled with a fluorescent acceptor. Inhibition of LSD1 results in a decreased HTRF signal.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO.

-

Prepare solutions of recombinant human LSD1 enzyme, biotinylated H3K4me1/2 peptide substrate, and detection reagents (e.g., europium-labeled anti-H3K4me0 antibody and streptavidin-XL665).

-

-

Assay Procedure:

-

In a low-volume 384-well plate, dispense the test compound dilutions.

-

Add the LSD1 enzyme solution and incubate to allow for inhibitor binding.

-

Initiate the demethylase reaction by adding the peptide substrate.

-

Incubate at room temperature.

-

Stop the reaction and add the detection reagents.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the HTRF ratio and normalize the data to controls.

-

Determine the IC50 value by fitting the dose-response data to a suitable model.

-

Signaling Pathways and Mechanisms of Action

Inhibition of Monoamine Oxidases (MAO)

This compound irreversibly inhibits both MAO-A and MAO-B. These enzymes are located on the outer mitochondrial membrane and are responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[1][7] Inhibition of MAOs leads to an accumulation of these neurotransmitters in the presynaptic neuron, resulting in increased release into the synaptic cleft and enhanced neurotransmission.[1]

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

This compound also acts as an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[4][8] LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation of gene expression. It primarily removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active enhancers and promoters, leading to transcriptional repression.[9][10] LSD1 can also demethylate H3K9me1/2, a repressive mark, thereby acting as a transcriptional co-activator in certain contexts.[9][11]

By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to an increase in H3K4me1/2 levels. This results in the activation of previously silenced genes, including those involved in cell differentiation.[3][12] LSD1 often functions within larger protein complexes, such as the CoREST complex, which includes histone deacetylases (HDACs).[11][13]

Experimental Workflow for Target Validation

The validation of this compound's activity on its primary targets involves a series of in vitro and cellular assays.

Conclusion

This compound is a dual inhibitor of monoamine oxidases and lysine-specific demethylase 1. Its pharmacodynamic profile arises from the irreversible inhibition of these enzymes, leading to increased levels of monoamine neurotransmitters and altered gene expression through epigenetic modifications. The stereochemistry of the molecule is a critical determinant of its inhibitory potency, particularly against LSD1. This guide provides a foundational understanding of the pharmacodynamics of this compound, which is essential for the rational design and development of novel therapeutics targeting these pathways. Further research is warranted to fully elucidate the enantiomer-specific inhibitory constants and the intricate downstream consequences of its dual-targeting mechanism.

References

- 1. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The monoamine oxidase (MAO) inhibitor tranylcypromine enhances nicotine self-administration in rats through a mechanism independent of MAO inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The histone demethylase Lsd1 regulates multiple repressive gene programs during T cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Demethylase-independent roles of LSD1 in regulating enhancers and cell fate transition - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of (1S,2R)-Tranylcypromine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranylcypromine (B92988), a potent monoamine oxidase (MAO) inhibitor, has been a valuable therapeutic agent in the management of major depressive disorder. It exists as a racemic mixture of two enantiomers: (1R,2S)-tranylcypromine and (1S,2R)-tranylcypromine. Emerging research has highlighted the stereoselective nature of its pharmacological and pharmacokinetic properties. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the (1S,2R)-tranylcypromine hydrochloride enantiomer, offering insights for researchers, scientists, and drug development professionals.

Pharmacokinetics

The disposition of (1S,2R)-tranylcypromine in the body is characterized by rapid absorption and elimination, with notable differences compared to its (1R,2S) counterpart.

Absorption

Following oral administration, tranylcypromine is rapidly absorbed from the gastrointestinal tract.[1][2] Peak plasma concentrations (Tmax) are typically reached within 0.67 to 3.50 hours for the racemic mixture.[1] Some studies have reported a biphasic absorption pattern in a subset of individuals, which may be attributable to differential absorption rates of the stereoisomers.[1][3]

Distribution

Tranylcypromine exhibits a wide volume of distribution, ranging from 1.1 to 5.7 L/kg, indicating extensive tissue distribution.[3]

Metabolism

The metabolism of tranylcypromine is a critical determinant of its pharmacokinetic profile and is characterized by stereoselectivity. The primary metabolic pathways are ring-hydroxylation and N-acetylation.[4][5] The resulting metabolites, such as p-hydroxytranylcypromine and N-acetyltranylcypromine, are pharmacologically less active than the parent compound.[6]

Studies in healthy volunteers have demonstrated that the plasma concentrations of the (-)-enantiomer, which corresponds to (1S,2R)-tranylcypromine, are significantly higher than those of the (+)-enantiomer after administration of the racemate.[7][8] This suggests that (1S,2R)-tranylcypromine is cleared more slowly than (1R,2S)-tranylcypromine.

Tranylcypromine is a known inhibitor of several cytochrome P450 (CYP) enzymes. It is a potent and selective inhibitor of CYP2A6.[9] In vitro studies have also shown it to be a competitive inhibitor of CYP2C19 and CYP2D6, and a noncompetitive inhibitor of CYP2C9.[10] The specific CYP isozymes responsible for the N-acetylation and hydroxylation of (1S,2R)-tranylcypromine have not been definitively identified, and further research is warranted in this area.

Excretion

Tranylcypromine and its metabolites are primarily excreted in the urine.[3][9] The elimination half-life of racemic tranylcypromine is short, ranging from 1.54 to 3.15 hours.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for tranylcypromine enantiomers.

Table 1: Pharmacokinetic Parameters of Tranylcypromine Enantiomers in Healthy Volunteers after Oral Administration of Racemic Tranylcypromine (20 mg) [7][8]

| Parameter | (-)-Tranylcypromine [(1S,2R)] | (+)-Tranylcypromine [(1R,2S)] |

| Cmax (ng/mL) | 57.5 (average) | 6.3 (average) |

| AUC (ng·h/mL) | 197 (arithmetical mean) | 26 (arithmetical mean) |

Table 2: General Pharmacokinetic Parameters of Racemic Tranylcypromine

| Parameter | Value | Reference |

| Tmax (hours) | 0.67 - 3.50 | [1] |

| Half-life (hours) | 1.54 - 3.15 | [1] |

| Volume of Distribution (L/kg) | 1.1 - 5.7 | [3] |

Experimental Protocols

Chiral Analysis of Tranylcypromine Enantiomers in Biological Matrices

1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection [8]

-

Sample Preparation (Plasma or Urine):

-

To a sample aliquot, add an internal standard (e.g., S-(+)-amphetamine) and a borate-sodium hydroxide (B78521) buffer (pH 11).

-

Perform precolumn derivatization using o-phthaldialdehyde in combination with the chiral mercaptan N-acetylcysteine to form diastereoisomeric derivatives.

-

-

Chromatographic Conditions:

-

Column: Octadecylsilane (C18) column.

-

Mobile Phase: A mixture of sodium phosphate (B84403) buffer (pH 6.5), methanol, and tetrahydrofuran.

-

Detection: Fluorescence detection with excitation at 344 nm and emission at 442 nm.

-

-

Validation: The assay should be validated for linearity, precision (intra-day coefficients of variation below 10%), and limit of determination (e.g., 0.5 ng/mL).

2. Direct HPLC Separation on a Chiral Stationary Phase [11]

-

Sample Preparation (Urine):

-

Urine samples can be directly analyzed after appropriate dilution and filtration.

-

-

Chromatographic Conditions:

-

Column: S-18-crown-6-ether chiral stationary phase (e.g., Crownpak CR (+)).

-

Mobile Phase: Isocratic elution with 0.1 N perchloric acid containing 12% methanol.

-

Temperature: 23°C.

-

Detection: UV spectrophotometry.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) [12]

-

Sample Preparation (Brain and Liver Tissue):

-

Extract the drug from the tissue homogenate with an organic solvent.

-

Derivatize the extracted tranylcypromine with S-(-)-N-(trifluoroacetyl)-prolyl chloride to form diastereoisomers.

-

-

Chromatographic and Detection Conditions:

-

Column: Capillary column suitable for GC analysis.

-

Detector: Nitrogen-phosphorus detector (NPD) or a mass spectrometer.

-

In Vitro Metabolism Studies using Human Liver Microsomes

A general protocol to assess the metabolic stability of (1S,2R)-tranylcypromine is as follows:

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, this compound, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

-

Incubation: Incubate the mixture at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent drug.

-

Data Analysis: Determine the in vitro half-life and intrinsic clearance.

Signaling Pathways and Molecular Interactions

Beyond its well-established role as an inhibitor of MAO-A and MAO-B, tranylcypromine has been shown to interact with other cellular targets, which may contribute to its overall pharmacological profile.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Tranylcypromine is also an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase implicated in the regulation of gene expression.[13][14] Inhibition of LSD1 by tranylcypromine can lead to alterations in histone methylation patterns and subsequent changes in the transcription of target genes. This mechanism is being explored for its potential in cancer therapy.[14]

Modulation of Neuroinflammatory Signaling

Recent studies have indicated that tranylcypromine can modulate neuroinflammatory responses. Specifically, it has been shown to suppress lipopolysaccharide (LPS)-induced neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)/extracellular signal-regulated kinase (ERK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway in microglial cells.[15][16]

Experimental Workflow for a Human Pharmacokinetic Study

The following diagram outlines a typical workflow for a clinical pharmacokinetic study of (1S,2R)-tranylcypromine.

Conclusion

The pharmacokinetics of (1S,2R)-tranylcypromine are characterized by stereoselective disposition, leading to higher systemic exposure compared to its (1R,2S)-enantiomer. Metabolism primarily proceeds through ring-hydroxylation and N-acetylation. While analytical methods for its chiral quantification are established, further research is needed to definitively identify the specific CYP450 enzymes responsible for its stereoselective metabolism. In addition to its primary action as a monoamine oxidase inhibitor, (1S,2R)-tranylcypromine's interactions with LSD1 and neuroinflammatory signaling pathways represent exciting avenues for future research and potential therapeutic applications. This guide provides a foundational understanding for professionals engaged in the research and development of tranylcypromine and related compounds.

References

- 1. Pharmacokinetics of tranylcypromine in patients who are depressed: relationship to cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tranylcypromine in mind (Part I): Review of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantiospecific high-performance liquid chromatographic assay with fluorescence detection for the monoamine oxidase inhibitor tranylcypromine and its applicability in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.hpra.ie [assets.hpra.ie]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Direct separation of tranylcypromine enantiomers and their profile in an atypical depressive patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A gas chromatographic procedure for separation and quantitation of the enantiomers of the antidepressant tranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unveiling the Off-Label Potential of (1S,2R)-Tranylcypromine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

(1S,2R)-Tranylcypromine hydrochloride, a stereoisomer of the well-known monoamine oxidase (MAO) inhibitor tranylcypromine (B92988), is emerging as a molecule of significant interest beyond its established use in treating major depressive disorder. Off-label research is uncovering its potential in oncology through the inhibition of Lysine-Specific Demethylase 1 (LSD1), an epigenetic modulator implicated in various cancers. This technical guide provides an in-depth overview of the core off-label research applications of this compound, with a focus on its role as an LSD1 inhibitor.

Core Mechanism of Action: Beyond Monoamine Oxidase Inhibition

While tranylcypromine (TCP) is clinically recognized as a non-selective, irreversible inhibitor of both MAO-A and MAO-B, its off-label utility in cancer research stems from its ability to inhibit LSD1.[1][2] LSD1, also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[3] The aberrant overexpression of LSD1 is a hallmark of various cancers, where it contributes to tumor progression by altering gene expression.[3] (1S,2R)-Tranylcypromine and its derivatives act as irreversible inhibitors of LSD1 by covalently binding to the FAD cofactor within the enzyme's active site.[4]

Quantitative Analysis of Inhibitory Activity

The following tables summarize the inhibitory potency of tranylcypromine and its derivatives against LSD1 and MAO isoforms, presented as half-maximal inhibitory concentrations (IC50).

| Compound | Target | IC50 (µM) | Reference |

| Tranylcypromine hydrochloride | LSD1 | 20.7 | [1] |

| MAO-A | 2.3 | [1][2] | |

| MAO-B | 0.95 | [1][2] | |

| Tranylcypromine | LSD1 | < 2 | |

| N-(4-(2-aminocyclopropyl)phenyl)-3- or -4-substituted benzamides (14-19) | LSD1-CoREST | 0.02 - 0.15 | [5] |

| Benzyl (1-((4-(2-aminocyclopropyl)phenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (11) | LSD1 | 0.15 | [5] |

| 3-(2-aminocyclopropyl)phenyl meta analog | LSD1 | 18.1 | [5] |

| S1427 | hERG channel | > 30 | [6] |

| S2157 | hERG channel | 10 | [6] |

Signaling Pathways and Experimental Workflows

The inhibition of LSD1 by this compound has been shown to impact key signaling pathways involved in cancer cell proliferation and survival, notably the PI3K/Akt/mTOR pathway.

The following diagram illustrates a typical experimental workflow for assessing the anticancer effects of this compound.

Experimental Protocols

LSD1 Inhibition Assay (HRP-Coupled)

This assay measures the hydrogen peroxide produced during the LSD1-mediated demethylation of a histone H3 peptide.

-

Reagents : Recombinant human LSD1-CoREST complex, H3(1-21)K4me1 peptide substrate, Flavin adenine dinucleotide (FAD), Amplex Red, Horseradish peroxidase (HRP), Assay Buffer (e.g., 50 mM HEPES, pH 7.5).

-

Procedure :

-

Pre-incubate the LSD1-CoREST enzyme (e.g., 0.4 µM) with varying concentrations of this compound for 10 minutes at 25°C.[7]

-

Initiate the reaction by adding an equal volume of a solution containing the H3 peptide substrate (e.g., 10 µM), Amplex Red (e.g., 0.125 mM), and HRP (e.g., 0.015 mg/mL).[7]

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Measure the fluorescence of the reaction product (resorufin) using a fluorescence plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

MAO Inhibition Assay (Kynuramine-based)

This fluorometric assay determines MAO activity by measuring the conversion of kynuramine (B1673886) to 4-hydroxyquinoline (B1666331).

-

Reagents : Recombinant human MAO-A and MAO-B enzymes, Kynuramine dihydrobromide, Potassium Phosphate Buffer (100 mM, pH 7.4).[2]

-

Procedure :

-

In a 96-well black microplate, add the MAO-A or MAO-B enzyme solution.[2]

-

Add varying concentrations of this compound or a vehicle control.

-

Pre-incubate the plate at 37°C for 15 minutes.[2]

-

Initiate the reaction by adding the kynuramine substrate.

-

Incubate at 37°C for 20-30 minutes, protected from light.[2]

-

Measure the fluorescence of 4-hydroxyquinoline at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[8]

-

Determine IC50 values from a dose-response curve.[2]

-

Cell Viability Assay (WST-1)

This colorimetric assay assesses cell viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.

-

Reagents : WST-1 Cell Proliferation Reagent, cell culture medium, 96-well microplates.

-

Procedure :

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Add 10 µL of WST-1 reagent to each well.[9]

-

Incubate the plate for 0.5 to 4 hours at 37°C.

-

Shake the plate for 1 minute to ensure uniform color distribution.[9]

-

Measure the absorbance at a wavelength between 420 and 480 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the untreated control.

-

Western Blot Analysis for Histone Modifications

This technique is used to detect changes in the levels of specific histone methylations, such as H3K4me2 and H3K9me2, following treatment with an LSD1 inhibitor.

-

Procedure :

-

Treat cancer cells with this compound for a specified time.

-

Perform histone extraction using a commercial kit or a standard acid extraction protocol.[1]

-

Separate the histone proteins (10-20 µg) by SDS-PAGE on a high-percentage gel (e.g., 15%).[1]

-

Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones).[1]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

-

Incubate the membrane overnight at 4°C with primary antibodies against H3K4me2, H3K9me2, and total Histone H3 (as a loading control).[1]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]

-

Quantify the band intensities and normalize to the total Histone H3 signal.[10]

-

In Vivo Xenograft Model for Acute Myeloid Leukemia (AML)

Patient-derived xenograft (PDX) models are valuable for preclinical evaluation of anticancer agents.

-

Model : Immunodeficient mice (e.g., NOD.SCID).[11]

-

Procedure :

-

Thaw frozen primary AML patient cells and ensure high viability.[12]

-

Inject the AML cells into the mice.

-

Monitor the engraftment of human leukemic cells in the mouse peripheral blood starting from 3-4 weeks post-implantation.[12]

-

Once tumors are established, treat the mice with this compound, potentially in combination with other agents like all-trans-retinoic acid (ATRA).[11]

-

Monitor tumor growth and overall survival of the animals.

-

Conclusion

The off-label investigation of this compound as an LSD1 inhibitor presents a promising avenue for the development of novel cancer therapeutics. Its ability to modulate epigenetic landscapes and impact key oncogenic signaling pathways warrants further in-depth research. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to exploring the full therapeutic potential of this multifaceted molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LSD1 sustains estrogen-driven endometrial carcinoma cell proliferation through the PI3K/AKT pathway via di-demethylating H3K9 of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

- 11. A proof of concept phase I/II pilot trial of LSD1 inhibition by tranylcypromine combined with ATRA in refractory/relapsed AML patients not eligible for intensive therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

The Epigenetic Regulatory Role of (1S,2R)-Tranylcypromine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1S,2R)-Tranylcypromine hydrochloride, a specific stereoisomer of the well-known monoamine oxidase inhibitor, is a potent modulator of epigenetic landscapes through its targeted inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a critical enzyme in maintaining cellular homeostasis by regulating gene transcription, and its aberrant expression is implicated in various pathologies, particularly cancer. This technical guide provides an in-depth analysis of the role of this compound in epigenetic regulation, its mechanism of action, and detailed methodologies for its investigation. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration of this compound as a therapeutic agent.

Introduction to this compound and Epigenetic Regulation